molecular formula C9H10Cl3N3 B562976 Clonidine-d4 Hydrochloride CAS No. 67151-02-4

Clonidine-d4 Hydrochloride

Cat. No.: B562976
CAS No.: 67151-02-4
M. Wt: 270.6 g/mol
InChI Key: ZNIFSRGNXRYGHF-HGFPCDIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clonidine-d4 (hydrochloride) is a deuterated form of clonidine, which is an alpha-2 adrenergic receptor agonist. This compound is primarily used as an internal standard for the quantification of clonidine in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling in Clonidine-d4 (hydrochloride) helps in distinguishing it from the non-labeled clonidine during analytical procedures.

Scientific Research Applications

Clonidine-d4 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Clonidine-d4 Hydrochloride is an agonist of α2-adrenergic receptors (α2-ARs) . These receptors have three subtypes: α2A, α2B, and α2C . The α2-ARs are found principally within the prefrontal cortex (PFC), where they regulate vasomotor and chronotropic targets .

Mode of Action

This compound interacts with its targets by binding to the α2-ARs, which inhibits the release of norepinephrine (NE) from presynaptic terminals . This interaction results in a decrease in norepinephrine concentrations in the inter-synaptic cleft .

Biochemical Pathways

The binding of this compound to α2-ARs affects several biochemical pathways. It stimulates the binding of [35S]GTPγS to HEK293 cell membranes expressing the human receptors . This drug also induces relaxation of isolated mesenteric artery rings precontracted with norepinephrine . Furthermore, it can induce membrane hyperpolarization and reduce norepinephrine-induced depolarization in isolated mesenteric artery rings .

Pharmacokinetics

It’s known that clonidine, the non-deuterated form, crosses the blood-brain barrier This property is crucial for its central effects

Result of Action

The action of this compound at the molecular and cellular level results in several effects. It mediates increased vasodilation, reduced cardiac output and heart rate, and reduced blood pressure . It’s especially useful as a fourth or fifth line antihypertensive drug, in patients with labile hypertension, significant BP variability, and with a relevant component of anxiety .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that environmental factors such as chemical contaminants may promote neural structure impairments involved in conditions like ADHD, which Clonidine is used to treat

Safety and Hazards

Clonidine-d4 Hydrochloride is not for human or veterinary use . It is advised to avoid dust formation, contact with skin, eyes, and clothing, and to use personal protective equipment .

Biochemical Analysis

Biochemical Properties

Clonidine-d4 Hydrochloride interacts with α2-adrenergic receptors, with K i s = 61.66, 69.18, and 134.9 nM for α2A-, α2B-, and α2C-ARs, respectively . It stimulates [35S]GTPγS binding to HEK293 cell membranes expressing the human receptors .

Cellular Effects

This compound induces relaxation of isolated mesenteric artery rings precontracted with norepinephrine when used at a concentration of 10 µM . It also induces membrane hyperpolarization and reduces norepinephrine-induced depolarization in isolated mesenteric artery rings .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to α2-adrenergic receptors and I1-imidazoline sites in a variety of cell and tissue types . It stimulates [35S]GTPγS binding to HEK293 cell membranes expressing the human receptors .

Temporal Effects in Laboratory Settings

It is known that it can reduce mean blood pressure and heart rate when administered via microinjection to the nucleus reticularis lateralis (NRL) of anesthetized normotensive cats .

Dosage Effects in Animal Models

In animal models, this compound (0.1 and 1 µg/kg) reduces mean blood pressure and heart rate when administered via microinjection to the nucleus reticularis lateralis (NRL) of anesthetized normotensive cats .

Metabolic Pathways

It is known to interact with α2-adrenergic receptors and I1-imidazoline sites .

Transport and Distribution

It is known to interact with α2-adrenergic receptors and I1-imidazoline sites .

Subcellular Localization

It is known to interact with α2-adrenergic receptors and I1-imidazoline sites .

Preparation Methods

The synthesis of Clonidine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the clonidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 2,6-dichlorophenylacetonitrile with deuterated ammonia to form the deuterated imidazoline ring, followed by the addition of hydrochloric acid to obtain Clonidine-d4 (hydrochloride) . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Clonidine-d4 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents like methanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Clonidine-d4 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from non-labeled clonidine and other similar compounds. Some similar compounds include:

The uniqueness of Clonidine-d4 (hydrochloride) lies in its specific use as an internal standard for clonidine quantification, providing more accurate and reliable analytical results.

Properties

IUPAC Name

4,4,5,5-tetradeuterio-N-(2,6-dichlorophenyl)-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIFSRGNXRYGHF-HGFPCDIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661873
Record name N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67151-02-4
Record name N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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